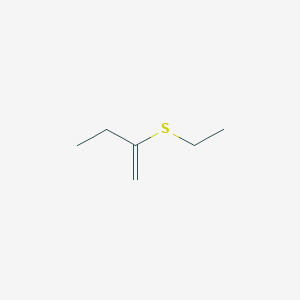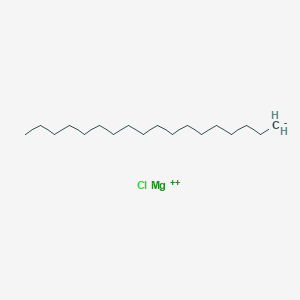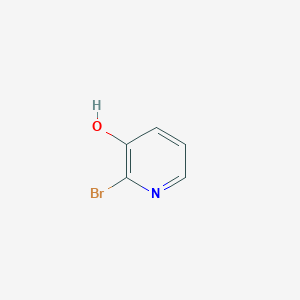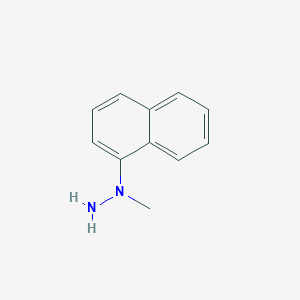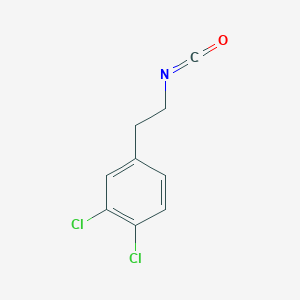
3,4-Dichlorophenethyl isocyanate
Overview
Description
3,4-Dichlorophenethyl isocyanate (DCPI) is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a synthetic derivative of phenethylamine and isocyanate, which has been shown to exhibit a wide range of biological activities. The compound has been used in various scientific research applications, including the development of new drugs and the study of biochemical and physiological effects.
Scientific Research Applications
Cutaneous Sensitization and Health Effects
Isocyanates, including compounds similar to 3,4-Dichlorophenethyl isocyanate, are extensively used in industries such as polyurethane production. These compounds can cause pulmonary and dermal sensitization. For instance, an experimental study on guinea pigs assessed the dermal hypersensitivity to various polyisocyanate prepolymers, revealing that substances like dicyclohexylmethane 4,4′-diisocyanate (HMDI) and toluylene 2,4-diisocyanate (TDI) induced dermal sensitization. This suggests that occupational exposure to isocyanates, even in prepolymer forms, could have significant health implications, including respiratory diseases and dermatitis due to accidental contact during spills or splashes (Zissu, Binet, & Limasset, 1998).
Immunologic Activity and Sensitization Potency
Monofunctional isocyanates like phenyl isocyanate, which shares a structural component with this compound, demonstrate significant immunologic activity. A study found that phenyl isocyanate, even as a trace constituent in commercial products, can act as a potent contact sensitizer in mice, indicating its high sensitization potential compared to other isocyanates tested. This highlights the potential for even trace amounts of certain isocyanates to induce strong immunological responses, contributing to the sensitization process (Karol & Kramarik, 1996).
Pulmonary and Sensory Irritation
Exposure to isocyanates like diphenylmethane-4,4'-diisocyanate (MDI) and dicyclohexylmethane-4,4'-diisocyanate (SMDI) can cause pulmonary irritation without significant sensory irritation. Research involving mice exposed to aerosol concentrations of these isocyanates showed that they primarily act as pulmonary irritants. This information is critical for understanding the occupational hazards associated with isocyanate exposure and the need for protective measures to limit inhalation risks (Weyel & Schaffer, 1985).
Cytokine Profiles and Respiratory Sensitization
Investigating cytokine mRNA profiles following dermal exposure to isocyanates offers insights into their potential to induce respiratory sensitization. A study explored the cytokine responses to various isocyanates, revealing that exposure led to cytokine induction characteristic of a Th2 response, associated with allergic reactions. This research aids in understanding the mechanisms underlying isocyanate-induced respiratory sensitization and the potential health risks posed by exposure to these chemicals (Plitnick et al., 2005).
Safety and Hazards
3,4-Dichlorophenethyl isocyanate is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
3,4-Dichlorophenethyl isocyanate, like other isocyanates, is highly reactive. It can react with compounds that have active hydrogen atoms. This reactivity is often utilized in organic synthesis .
Biochemical Pathways
It’s known that isocyanates can participate in reactions leading to a variety of organic compounds .
Pharmacokinetics
It’s known that isocyanates in general are rapidly absorbed and distributed throughout the body, and can be metabolized and excreted via several routes .
Result of Action
This compound is known to be an irritant for tissues including eyes and mucous membranes. Inhalation of dust from the chemical is poisonous . It’s also classified as an extremely hazardous substance in the United States .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity can be influenced by the presence of compounds with active hydrogen atoms. Additionally, it’s recommended to be stored at temperatures between 2-8°C to maintain its stability .
Biochemical Analysis
Cellular Effects
It is known that isocyanates can cause irritation to tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous . This suggests that 3,4-Dichlorophenethyl isocyanate may have adverse effects on cell function.
Molecular Mechanism
Isocyanates are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This suggests that this compound may exert its effects at the molecular level through these reactions.
Temporal Effects in Laboratory Settings
It is known that isocyanates are stable under normal conditions and can be stored at 2-8°C .
Dosage Effects in Animal Models
It is known that isocyanates can cause irritation and are poisonous when inhaled . This suggests that high doses of this compound may have toxic or adverse effects.
Metabolic Pathways
Isocyanates are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This suggests that this compound may be involved in various metabolic pathways through these reactions.
Transport and Distribution
Isocyanates are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This suggests that this compound may interact with various transporters or binding proteins.
Subcellular Localization
Given its reactivity, it may be localized to areas of the cell where it can readily react with compounds containing active hydrogen atoms .
properties
IUPAC Name |
1,2-dichloro-4-(2-isocyanatoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-8-2-1-7(5-9(8)11)3-4-12-6-13/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTVTCGHLQMSOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN=C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392495 | |
| Record name | 3,4-Dichlorophenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115706-18-8 | |
| Record name | 3,4-Dichlorophenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dichloro-4-(2-isocyanatoethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide](/img/structure/B45574.png)
![Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate](/img/structure/B45575.png)


